cAMP Phosphodiesterase Inhibitory Activity: 2-(4-Methylphenoxy)acetamidine vs. N-Hydroxy Analog
2-(4-Methylphenoxy)acetamidine exhibits negligible inhibitory activity against cAMP phosphodiesterase from bovine aorta at 1 µM, in contrast to the potent activity observed for N-hydroxy-substituted analogs [1]. This differential activity profile provides a clear negative control benchmark for studies investigating PDE inhibition within the phenoxyacetamidine series.
| Evidence Dimension | Inhibitory activity against cAMP phosphodiesterase |
|---|---|
| Target Compound Data | Insignificant activity at 1 µM |
| Comparator Or Baseline | N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine (HDAC inhibitor with anti-cancer activity) |
| Quantified Difference | Qualitative difference: target compound inactive; comparator active in HDAC inhibition assays |
| Conditions | In vitro using bovine aorta, at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) |
Why This Matters
This data allows researchers to select the appropriate compound for PDE-targeted studies, avoiding false negatives from the methyl-substituted variant.
- [1] BindingDB. Assay ChEMBL_216500 (CHEMBL819310): Inhibitory activity against cAMP phosphodiesterase. View Source
